molecular formula C17H13ClO3 B3041638 3-(3 inverted exclamation mark -Chlorophenyl)-7-methoxy-4-methylcoumarin CAS No. 332104-37-7

3-(3 inverted exclamation mark -Chlorophenyl)-7-methoxy-4-methylcoumarin

Cat. No.: B3041638
CAS No.: 332104-37-7
M. Wt: 300.7 g/mol
InChI Key: NQFRPYNDAGZTSF-UHFFFAOYSA-N
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Description

3-(3 inverted exclamation mark -Chlorophenyl)-7-methoxy-4-methylcoumarin is a synthetic organic compound belonging to the coumarin family. Coumarins are known for their diverse biological activities and applications in various fields, including medicine, agriculture, and industry. This particular compound is characterized by the presence of a chlorophenyl group, a methoxy group, and a methyl group attached to the coumarin core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3 inverted exclamation mark -Chlorophenyl)-7-methoxy-4-methylcoumarin typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-chlorophenol, 7-methoxy-4-methylcoumarin, and suitable reagents.

    Reaction Conditions: The reaction is usually carried out under controlled conditions, including temperature, pressure, and the use of catalysts or solvents to facilitate the reaction.

    Coupling Reaction: The key step involves the coupling of the 3-chlorophenyl group with the 7-methoxy-4-methylcoumarin core through a series of chemical reactions, such as Friedel-Crafts acylation or nucleophilic substitution.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors, continuous flow processes, and optimization of reaction parameters to achieve high yields and purity. The use of advanced techniques, such as chromatography and crystallization, ensures the isolation and purification of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(3 inverted exclamation mark -Chlorophenyl)-7-methoxy-4-methylcoumarin can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced coumarin derivatives.

    Substitution: The chlorophenyl group can undergo substitution reactions with nucleophiles, leading to the formation of new compounds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted coumarins.

Scientific Research Applications

3-(3 inverted exclamation mark -Chlorophenyl)-7-methoxy-4-methylcoumarin has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a probe in chemical reactions.

    Biology: The compound’s biological activity makes it a candidate for studying enzyme interactions and cellular processes.

    Medicine: Research into its potential therapeutic effects, such as anti-inflammatory or anticancer properties, is ongoing.

    Industry: It is used in the development of dyes, optical brighteners, and other industrial products.

Mechanism of Action

The mechanism of action of 3-(3 inverted exclamation mark -Chlorophenyl)-7-methoxy-4-methylcoumarin involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    7-Methoxy-4-methylcoumarin: Lacks the chlorophenyl group but shares the coumarin core.

    3-Chlorophenylcoumarin: Similar structure but without the methoxy and methyl groups.

Uniqueness

3-(3 inverted exclamation mark -Chlorophenyl)-7-methoxy-4-methylcoumarin is unique due to the combination of functional groups, which confer specific chemical and biological properties. Its distinct structure allows for targeted applications in various fields, making it a valuable compound for research and industrial use.

Properties

IUPAC Name

3-(3-chlorophenyl)-7-methoxy-4-methylchromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13ClO3/c1-10-14-7-6-13(20-2)9-15(14)21-17(19)16(10)11-4-3-5-12(18)8-11/h3-9H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQFRPYNDAGZTSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2)OC)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13ClO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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